molecular formula C16H23FN2O3S B7562786 N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide

Cat. No. B7562786
M. Wt: 342.4 g/mol
InChI Key: MPIHFWNHSSEJHS-UHFFFAOYSA-N
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Description

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide, also known as JNJ-40411813, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide acts as a kappa opioid receptor antagonist, which blocks the binding of endogenous kappa opioid peptides to the receptor. This results in the inhibition of downstream signaling pathways, leading to a reduction in pain, stress, and addiction-related behaviors.
Biochemical and Physiological Effects:
Studies have shown that this compound has a high affinity and selectivity for the kappa opioid receptor, with minimal binding to other opioid receptors. This specificity has been shown to reduce the risk of side effects associated with non-selective opioid receptor antagonists. This compound has also been shown to have a long half-life, allowing for sustained receptor blockade.

Advantages and Limitations for Lab Experiments

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the kappa opioid receptor, as well as its long half-life. However, limitations include the need for further studies to determine optimal dosing and potential side effects.

Future Directions

For the research of N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide include the development of more selective and potent kappa opioid receptor antagonists, as well as the investigation of its potential therapeutic applications in other fields, such as cancer treatment and autoimmune diseases. Additionally, further studies are needed to determine the optimal dosing and potential side effects of this compound.

Synthesis Methods

The synthesis of N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide involves a series of reactions starting from commercially available starting materials. The first step involves the reaction of N-ethylpiperidine with 2-fluoro-5-methylbenzoyl chloride to form N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]amine. This intermediate is then reacted with methanesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide has shown potential therapeutic applications in various fields of scientific research, including neuroscience, pain management, and addiction. Studies have shown that this compound acts as a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, stress, and addiction. This compound has shown promise in preclinical studies as a potential treatment for chronic pain, anxiety, and depression.

properties

IUPAC Name

N-ethyl-N-[1-(2-fluoro-5-methylbenzoyl)piperidin-4-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c1-4-19(23(3,21)22)13-7-9-18(10-8-13)16(20)14-11-12(2)5-6-15(14)17/h5-6,11,13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIHFWNHSSEJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)C2=C(C=CC(=C2)C)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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